Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]-
Overview
Description
Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]- is a chemical compound with the molecular formula C15H21NO4S and a molecular weight of 311.4 g/mol
Preparation Methods
The synthesis of Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]- involves several steps. One common method includes the reaction of cyclohexanecarboxylic acid with 2,5-dimethylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained .
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for larger-scale reactions.
Chemical Reactions Analysis
Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]- involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]- can be compared with other similar compounds such as:
Cyclohexanecarboxylic acid: A simpler analog without the sulfonyl and amino groups.
2,5-Dimethylphenylsulfonyl chloride: A precursor used in the synthesis of the target compound.
Cyclohexylcarboxylic acid: Another related compound with similar structural features.
The uniqueness of Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)sulfonylamino]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-11-6-7-12(2)13(10-11)21(19,20)16-15(14(17)18)8-4-3-5-9-15/h6-7,10,16H,3-5,8-9H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRGSMBNCDFMLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2(CCCCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357364 | |
Record name | 1-[(2,5-Dimethylbenzene-1-sulfonyl)amino]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690646-16-3 | |
Record name | 1-[(2,5-Dimethylbenzene-1-sulfonyl)amino]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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